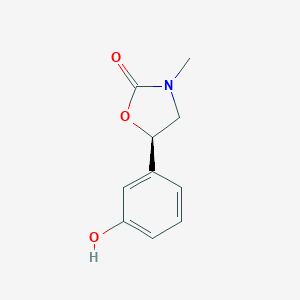
Halonal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Halonal, also known as 2-bromo-2-chloro-1,1,1-trifluoroethane, is a halogenated hydrocarbon that has been used as a solvent, refrigerant, and fire extinguishing agent. It has been widely used in scientific research due to its unique properties and effectiveness in certain applications.
科学研究应用
Halonal has been widely used in scientific research due to its unique properties, including its ability to dissolve certain compounds and its effectiveness as a refrigerant. It has been used in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. In addition, Halonal has been used as a solvent in the analysis of organic compounds and as a refrigerant in cryogenic applications.
作用机制
The exact mechanism of action of Halonal is not fully understood, but it is believed to act as a central nervous system depressant. It is thought to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA receptors in the brain. This results in a decrease in neuronal activity and an overall calming effect on the body.
Biochemical and Physiological Effects:
Halonal has been shown to have a number of biochemical and physiological effects on the body. It has been found to cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. In addition, Halonal has been shown to have an analgesic effect, reducing pain perception in the body. However, prolonged exposure to Halonal can lead to respiratory depression, hypotension, and even coma or death.
实验室实验的优点和局限性
One advantage of using Halonal in lab experiments is its effectiveness as a solvent for certain compounds. It is also relatively easy to obtain and use, making it a popular choice for researchers. However, Halonal has a number of limitations for lab experiments, including its potential for toxicity and its limited solubility for certain compounds. In addition, Halonal is a potent greenhouse gas and can contribute to climate change if not properly handled and disposed of.
未来方向
There are a number of future directions for research involving Halonal. One area of interest is the development of new synthesis methods for Halonal that are more environmentally friendly and sustainable. In addition, there is ongoing research into the potential therapeutic uses of Halonal, particularly in the treatment of anxiety and other mental health disorders. Finally, there is a need for continued research into the potential health effects of Halonal exposure, particularly in occupational settings where exposure may be more common.
Conclusion:
In conclusion, Halonal is a halogenated hydrocarbon that has been widely used in scientific research due to its unique properties and effectiveness in certain applications. Its synthesis method is relatively simple and cost-effective, making it a popular choice for researchers. While the exact mechanism of action of Halonal is not fully understood, it is believed to act as a central nervous system depressant. Halonal has a number of biochemical and physiological effects on the body, and while it has advantages for lab experiments, it also has limitations and potential health risks. There are a number of future directions for research involving Halonal, including the development of new synthesis methods, therapeutic uses, and continued research into potential health effects.
合成方法
Halonal can be synthesized by the reaction of 1,1,1-trifluoroethane with bromine and chlorine in the presence of a catalyst. This reaction produces Halonal as a colorless liquid with a boiling point of 48.5°C and a density of 1.72 g/cm³. The synthesis of Halonal is relatively simple and cost-effective, making it a popular choice for scientific research applications.
属性
CAS 编号 |
106602-54-4 |
|---|---|
产品名称 |
Halonal |
分子式 |
C19H15FN2O4 |
分子量 |
354.3 g/mol |
IUPAC 名称 |
5-ethyl-1-(2-fluorobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H15FN2O4/c1-2-19(12-8-4-3-5-9-12)16(24)21-18(26)22(17(19)25)15(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,24,26) |
InChI 键 |
XRWBYGPMIPXHBK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
同义词 |
halonal |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)





